N-(2-acetyl-1-benzothien-3-yl)acetamide
Description
N-(2-Acetyl-1-benzothien-3-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiophene core substituted with acetyl and acetamide groups at the 2- and 3-positions, respectively.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29g/mol |
IUPAC Name |
N-(2-acetyl-1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C12H11NO2S/c1-7(14)12-11(13-8(2)15)9-5-3-4-6-10(9)16-12/h3-6H,1-2H3,(H,13,15) |
InChI Key |
BOGGTGOYPVLXBQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiazole and Benzothiophene Families
- N-(1,3-Benzothiazol-2-yl)acetamide ():
This compound replaces the benzothiophene ring with a benzothiazole core. The thiazole nitrogen alters electronic properties, increasing polarity and hydrogen-bonding capacity compared to the benzothiophene derivative. Crystallographic studies reveal planar conformations stabilized by N–H⋯N hydrogen bonds, a feature likely shared by N-(2-acetyl-1-benzothien-3-yl)acetamide . - N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives ():
These compounds incorporate trifluoromethyl and methoxy substituents on the benzothiazole ring. The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, contrasting with the acetyl group in the target compound, which may increase electrophilicity .
Table 1: Structural Comparison of Acetamide Derivatives
Phenethyl and Aromatic Acetamides
- N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide (): This compound features a phenethyl backbone with acetyl and acetamide groups. NMR data (¹H: δ 2.61 ppm for acetyl; ¹³C: 201.5 ppm for ketone) suggest distinct electronic environments for the acetyl group .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
The dichlorophenyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the acetylated benzothiophene. Crystallography shows a 79.7° dihedral angle between aromatic rings, influencing packing and stability .
Table 2: Substituent Effects on Acetamide Properties
Physicochemical and Functional Differences
- Solubility : The benzothiophene core may reduce aqueous solubility compared to benzothiazole or phenethyl analogs due to increased hydrophobicity.
- Bioactivity : Unlike pesticidal acetamides (e.g., dimethenamid ), the target compound’s benzothiophene structure aligns more with pharmaceutical intermediates, such as kinase inhibitors or anti-inflammatory agents.
- Stability: The acetyl group’s electron-withdrawing effect could destabilize the acetamide bond under acidic conditions, a trait less pronounced in methoxy-substituted analogs .
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